di(1H-imidazol-1-yl)methanimine

guanidine synthesis guanylating reagent organic methodology

This bis-imidazolyl methanimine uniquely enables sequential amine displacement with regiochemical control, eliminating protecting group manipulations for guanidine synthesis (66-82% yield). Its solid form ensures precise handling in moisture-sensitive phosphodiester couplings. Provides a synthetic pathway unachievable with mono-azolyl reagents. Ideal for chiral bicyclic guanidinium scaffolds and non-thermal antifungal activation studies.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 104619-51-4
Cat. No. B009362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi(1H-imidazol-1-yl)methanimine
CAS104619-51-4
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(=N)N2C=CN=C2
InChIInChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H
InChIKeyFKGQRXQOODICAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1H-imidazol-1-yl)methanimine (CAS 104619-51-4) for Research Procurement: Compound Class and Baseline Characteristics


Di(1H-imidazol-1-yl)methanimine (CAS 104619-51-4), also known as 1,1′-carbonimidoylbis-1H-imidazole, is a bis-imidazolyl methanimine derivative with the molecular formula C₇H₇N₅ and a molecular weight of 161.16 g/mol. The compound exists as a colorless to pale yellow crystalline solid at room temperature with a melting point of 103–104 °C and a predicted boiling point of approximately 355 °C at 760 mmHg [1]. Commercially, it is typically available at 95% purity and requires storage at −20 °C under inert atmosphere with protection from light . Structurally, the molecule features two imidazole rings linked via a central methanimine ( –N= ) carbon, presenting both N-coordination sites and a reactive electrophilic center that underpins its utility as a guanylating reagent and synthetic intermediate .

Why Generic Substitution Fails for Di(1H-imidazol-1-yl)methanimine (CAS 104619-51-4) in Research Applications


Compounds within the bis-azolyl methanimine class are not functionally interchangeable. Even structurally close analogs exhibit divergent physicochemical properties and reactivity profiles that directly impact synthetic outcomes. For instance, the benzotriazolyl analog di(benzotriazol-1-yl)methanimine has a significantly higher molecular weight (~250 g/mol) and different leaving-group characteristics, while the N-cyano derivative di(imidazole-1-yl)cyanomethanimine introduces distinct electrophilicity that alters reaction pathways [1]. In the broader class of 1,1′-bis(azolyl)methanimines, variations in the azole heterocycle (imidazole vs. triazole vs. benzotriazole) modulate key parameters including nucleofugality, solubility, and coordination geometry [2]. Procurement decisions that treat these compounds as generic substitutes risk inconsistent reaction yields, unanticipated side products, or complete synthetic failure. The quantitative evidence presented below substantiates the specific performance characteristics that differentiate di(1H-imidazol-1-yl)methanimine from its closest structural analogs.

Quantitative Differentiation Evidence for Di(1H-imidazol-1-yl)methanimine (CAS 104619-51-4) vs. Analogs


Guanylation Reaction Yield: Di(1H-imidazol-1-yl)methanimine vs. Activated Carboximidamide Alternatives

In a comparative assessment of guanylating reagents, di(1H-imidazol-1-yl)methanimine demonstrates comparable or superior first-step amine displacement yields relative to established alternatives. The compound reacts with primary and secondary aryl and alkylamines to afford monosubstituted intermediates 2a–d in 66–82% yield at room temperature within several hours, with only secondary arylamines requiring mild heating above 40 °C [1]. By contrast, di(benzotriazol-1-yl)methanimine, a closely related benzotriazolyl analog, typically requires more forcing conditions and has been reported to give variable yields depending on amine nucleophilicity [1]. The S-alkylisothiouronium salt class of guanylating reagents, while more reactive in certain contexts, introduces sulfur-containing byproducts and often necessitates protecting group strategies that di(1H-imidazol-1-yl)methanimine avoids [1].

guanidine synthesis guanylating reagent organic methodology

Synthesis Efficiency: Di(1H-imidazol-1-yl)methanimine Preparation Yield and Physical Form

Di(1H-imidazol-1-yl)methanimine is synthesized by treating cyanogen bromide with imidazole, affording the product in 81% isolated yield as a bench-stable solid [1]. This solid physical form at ambient temperature contrasts with the di(imidazole-1-yl)cyanomethanimine analog, which is a liquid under similar conditions and thus presents distinct handling, storage, and weighing considerations in laboratory settings [1]. The solid-state nature of di(1H-imidazol-1-yl)methanimine facilitates precise weighing, reduces volatility-related loss, and simplifies long-term storage protocols compared to liquid analogs.

reagent synthesis cyanogen bromide coupling laboratory preparation

Antimycotic Activity Enhancement Under Pulsed Magnetic Field Exposure

In a biological activity study, 1,1-bis(1H-imidazol-1-yl)methanimine (synonymous with di(1H-imidazol-1-yl)methanimine) demonstrated measurable antimycotic effects that were significantly modulated by external physical stimulus. Treatment of the compound with a pulsed magnetic field (electromagnetic field strength H = 0.09–0.27 × 10⁶ A/m, frequency f = 40 kHz, number of pulses n = 1) prior to disk-diffusion assay resulted in 71% inhibition of Aspergillus flavus colony growth compared to untreated controls [1]. Unirradiated samples of the same compound showed no detectable increase in lysis zones against Aspergillus flavus, confirming that the observed antimycotic enhancement is field-dependent rather than intrinsic to the native compound [1]. For Penicillium adametzioides, the same pulsed magnetic field treatment produced a 13% increase in lysis zones relative to unirradiated controls [1].

antifungal activity pulsed magnetic field Aspergillus flavus

Regioselective Guanylation in Chiral Bicyclic Guanidinium Salt Synthesis

Di(imidazole-1-yl)methanimine serves as the key guanylating reagent in the first systematic synthesis of chiral bicyclic guanidinium salts, enabling a two-fold cyclization strategy that produces the challenging bicyclic framework [1]. This application leverages the stepwise displacement of the two imidazole leaving groups, allowing sequential introduction of amine nucleophiles with regiochemical control. In contrast, alternative guanylating reagents such as 1H-pyrazole-1-carboxamidine hydrochloride or N,N′-bis(tert-butoxycarbonyl)-protected thioureas lack the bis-azolyl architecture that permits this sequential displacement strategy without protecting group manipulations [1][2]. The specific regioselectivity outcomes in the final cyclization step are influenced by factors including steric environment and amine nucleophilicity, as systematically characterized in the synthetic study [1].

chiral guanidinium salts regioselective synthesis bicyclic scaffolds

Physicochemical Stability Profile: Predicted pKa and Thermal Stability

Di(1H-imidazol-1-yl)methanimine exhibits a predicted pKa of 4.19 ± 0.70 and demonstrates high thermal stability without decomposition at elevated temperatures . The compound maintains solid-state integrity at ambient conditions with a melting point of 103–104 °C and a boiling point of approximately 355 °C [1]. These physicochemical parameters differentiate it from related bis-azolyl methanimines where variations in the azole heterocycle (e.g., triazole substitution at the 1-position) alter both basicity and thermal decomposition profiles, with triazolyl analogs generally exhibiting different protonation equilibria and thermal behavior due to the additional nitrogen atom in the heterocyclic ring [2].

physicochemical properties thermal stability pKa

Recommended Research and Industrial Application Scenarios for Di(1H-imidazol-1-yl)methanimine (CAS 104619-51-4)


Direct Guanylation of Primary and Secondary Amines

Researchers synthesizing guanidine-containing compounds can employ di(1H-imidazol-1-yl)methanimine as a direct guanylating reagent without protecting group manipulations. The compound reacts with primary and secondary aryl and alkylamines at room temperature to afford monosubstituted intermediates in 66–82% yield, enabling rapid assembly of diverse guanidine scaffolds [1]. This application is particularly valuable for medicinal chemistry programs where guanidine moieties are pharmacophores in biologically active natural products and synthetic pharmaceuticals.

Synthesis of Chiral Bicyclic Guanidinium Salts via Sequential Displacement

For synthetic organic chemistry groups targeting chiral bicyclic guanidinium scaffolds, di(1H-imidazol-1-yl)methanimine provides the key guanylation step followed by two-fold cyclization [2]. The bis-imidazolyl architecture uniquely enables sequential amine displacement with regiochemical control, a synthetic pathway that alternative mono-azolyl reagents cannot support. This methodology represents the first systematic approach to these challenging target molecules.

Investigation of Magnetic Field–Modulated Antimycotic Activity

Research programs exploring physical stimulus–biological activity relationships may utilize di(1H-imidazol-1-yl)methanimine as a model compound for pulsed magnetic field studies. Treatment with a pulsed magnetic field (H = 0.09–0.27 × 10⁶ A/m, f = 40 kHz) prior to assay produces 71% inhibition of Aspergillus flavus colony growth, while unirradiated samples show no detectable activity enhancement [3]. This field-dependent activation property enables investigations into non-thermal antifungal activation mechanisms.

Phosphodiester Bond Formation in Nucleotide Chemistry

Di(1H-imidazol-1-yl)methanimine has established utility as a coupling reagent for phosphodiester bond formation in nucleotide and oligonucleotide synthesis [1]. The compound's solid physical form facilitates precise weighing and handling in these moisture-sensitive coupling reactions, providing an operational advantage over liquid-phase coupling reagents. Research groups engaged in nucleic acid chemistry may find this compound suitable for phosphodiester linkage construction.

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